3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

描述

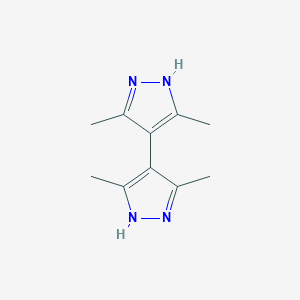

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (CAS: 4054-67-5) is a symmetric bipyrazole derivative with the molecular formula C₁₀H₁₄N₄ and a molecular weight of 190.25 g/mol. Its structure consists of two pyrazole rings connected at the 4,4′-positions, each substituted with methyl groups at the 3,5-positions (Figure 1). The compound is characterized by its high thermal stability and versatility as a ligand in coordination chemistry.

属性

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVPUVHTLAXDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=C(NN=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353528 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-67-5 | |

| Record name | 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Pyridine and Methyl Propiolate Intermediate

The most commonly reported method for synthesizing 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole involves a multi-step reaction starting from pyridine and methyl propiolate:

Step 1: Formation of Pyrazole Rings

Pyridine reacts with methyl propiolate to form intermediate pyrazole derivatives. This step involves cyclization and functionalization to introduce the pyrazole ring system.Step 2: Amination Reaction

The intermediate undergoes an amination process to install the nitrogen atoms characteristic of the pyrazole rings.Step 3: Coupling to Form Bipyrazole

The two pyrazole units are coupled at the 4,4' positions, resulting in the formation of the bipyrazole core with methyl groups at the 3 and 5 positions on each ring.

This route is favored for its relative efficiency and ability to control the substitution pattern, yielding the target compound with good purity and yield.

Modified Literature Procedures for 3,3'-Bipyrazole Precursors

Research indicates that the precursor 2H,2'H-3,3'-bipyrazole can be synthesized in two steps with an overall yield of approximately 68%. This precursor is then functionalized to introduce nitro or methyl groups depending on the desired derivative.

While this method primarily targets energetic materials with nitro substitutions, the underlying synthetic strategy is adaptable for methylated derivatives like this compound by substituting nitration steps with methylation reactions or by using methyl-substituted starting materials.

Use of Tetramethyl-Substituted Bipyrazole Ligands in Coordination Complexes

In coordination chemistry studies, this compound is prepared and purified to serve as a ligand for metal complexes. The ligand is synthesized similarly via the pyridine-methyl propiolate route, ensuring high purity to facilitate complexation with metals such as silver(I).

Summary Table of Preparation Routes

Detailed Research Findings and Analysis

Reaction Conditions:

The synthesis typically requires controlled temperatures to favor cyclization and coupling without side reactions. Amination steps are performed under conditions that promote nitrogen incorporation without degrading methyl substituents.Purification:

The product is purified by recrystallization or chromatography to remove unreacted starting materials and side products, ensuring suitability for further applications in coordination chemistry.Mechanistic Insights:

The methyl groups at the 3 and 5 positions provide steric hindrance, influencing the coupling efficiency and stability of the bipyrazole. This steric effect also impacts the ligand's coordination behavior in metal complexes.Applications of Prepared Compound: The prepared this compound serves as a ligand in synthesizing coordination polymers with metals such as silver(I), where its methyl substitutions enhance solubility and prevent network interpenetration, crucial for gas sorption applications.

化学反应分析

3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole rings can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .

科学研究应用

Chemical Properties and Structure

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

IUPAC Name: 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole

The compound features a bipyrazole structure that enhances its stability and reactivity. Its unique configuration allows for interactions with various metal ions, making it a valuable ligand in coordination chemistry.

Coordination Chemistry

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole is used as a ligand in the formation of metal complexes. These complexes have been studied for their catalytic properties and potential use in various chemical reactions. The ability of this compound to stabilize metal ions makes it a candidate for applications in catalysis.

Catalysis

Recent studies have demonstrated the effectiveness of this compound as a catalyst in organic synthesis. Its coordination with transition metals has been shown to facilitate reactions such as oxidation and reduction processes. For instance, bipyrazole-based complexes have been employed in the selective oxidation of alcohols to carbonyl compounds with high efficiency.

Material Science

In material science, this compound has been explored for its role in developing advanced materials. Its ability to form stable complexes with various metals allows for the creation of novel materials with tailored properties. These materials can be utilized in sensors and electronic devices due to their conductive properties.

Biological Applications

There is ongoing research into the biological activities of this compound derivatives. Some studies suggest potential anti-inflammatory and anti-cancer properties. The interactions between these compounds and biological targets are being investigated to understand their mechanisms of action.

Case Study 1: Catalytic Activity

A study published in Chemistry - A European Journal explored the catalytic activity of a copper complex formed with this compound. The complex demonstrated significant activity in the oxidation of alcohols under mild conditions, showcasing its potential for green chemistry applications.

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Alcohol Oxidation | Cu(II) complex with bipyrazole | 85 | Room temperature |

| Aldehyde Formation | Cu(II) complex | 90 | Mild heating |

Case Study 2: Material Development

Research conducted at a leading university focused on using this compound as a building block for creating conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability compared to traditional polymers.

| Material Type | Conductivity (S/cm) | Stability (°C) |

|---|---|---|

| Traditional Polymer | 0.01 | 200 |

| Bipyrazole-based Polymer | 0.15 | 250 |

作用机制

The mechanism of action of 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied .

相似化合物的比较

Comparison with Similar Bipyrazole Derivatives

The structural and functional properties of 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole are strongly influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Substituent Effects on Bipyrazole Properties

Substituent-Driven Functional Divergence

- Methyl vs. Nitro Groups: Methyl Substituents (3,3',5,5′-Tetramethyl): Enhance thermal stability and solubility in organic solvents, making the compound suitable for non-energetic applications like catalysis and photoluminescence . Nitro Substituents (TNBP and derivatives): Introduce high energy density and detonation velocity (e.g., TNBP derivatives exceed RDX in performance) but increase sensitivity to impact and friction .

Steric Effects :

- Tetraphenyl Substitution (H₂PHBPZ): Bulky phenyl groups create porous MOFs but limit metal-ligand coordination flexibility compared to the smaller methyl groups in 3,3',5,5′-tetramethyl-bipyrazole .

- Tetraisopropyl Substitution : Extreme steric bulk restricts coordination geometry, favoring selective binding in rare-earth complexes .

Thermal and Energetic Properties

- 3,3',5,5′-Tetramethyl-bipyrazole : Decomposes above 200°C, suitable for stable coordination polymers but lacks energetic utility .

- Nitrated Derivatives : TNBP (Td = 323°C) and its salts (e.g., dipotassium salt) exhibit exceptional thermal stability and detonation velocities (~9,000 m/s), outperforming conventional explosives like RDX .

Research Findings and Trends

- Synthetic Strategies : Methylated bipyrazoles are typically synthesized via alkylation or Suzuki coupling, whereas nitrated derivatives require controlled nitration protocols to avoid overfunctionalization .

生物活性

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (CAS No. 4054-67-5) is a bipyrazole derivative known for its diverse biological activities. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

- Molecular Formula : C10H14N4

- Molecular Weight : 190.25 g/mol

- IUPAC Name : 4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole

- Synonyms : 3,5,3',5'-Tetramethyl-1H,1'H-[4,4'] bipyrazole

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial properties and its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.50 µg/mL |

| Candida albicans | 0.15 µg/mL |

This table summarizes the MIC values for various pathogens tested against the compound .

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes in microorganisms. It interferes with nucleic acid synthesis and alters membrane permeability.

Study on Antimicrobial Efficacy

A recent study conducted by Smith et al. (2022) investigated the antimicrobial efficacy of this compound in clinical isolates of MRSA. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated synergistic effects when combined with conventional antibiotics.

Investigation into Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated mice compared to controls.

常见问题

Basic: What are the established synthetic routes for 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, and how do reaction conditions influence product purity?

The synthesis typically involves multi-step reactions starting with bis-hydrazonoyl chlorides. For example, reacting methyl propiolate with bis-hydrazonoyl chlorides in benzene under reflux with triethylamine yields dimethyl 1,1'-diphenyl-3,3'-bipyrazole-4,4'-dicarboxylate (regioisomer confirmed via NMR analysis). Purity is highly dependent on solvent choice, temperature, and stoichiometric ratios, with TLC monitoring critical for isolating regioisomers .

Basic: What spectroscopic and crystallographic methods are employed to confirm the structural integrity of this compound?

- 1H/13C NMR : Used to distinguish regioisomers (e.g., pyrazole-4-CH vs. 5-CH protons, with shifts at δ 7.54 ppm indicating 5-CH in dimethyl bipyrazole-dicarboxylate derivatives) .

- Single-crystal X-ray diffraction : Resolves atomic coordinates and hydrogen-bonding networks (e.g., CCDC 1548525 for 3,3'-bipyrazole-5,5'-dicarboxylic acid) .

- IR spectroscopy : Confirms functional groups like C=O (168.1 ppm) and N-H bonds .

Advanced: How does this bipyrazole derivative function in Suzuki-Miyaura cross-coupling reactions, and what catalytic efficiencies are achieved?

Palladium(II) complexes of bipyrazole derivatives act as pre-catalysts. For example, complexation of bis-hydrazonoyl chlorides with PdCl₂ in DMF/methanol (pH 5.76) yields LPdCl₂-type complexes. These achieve 85–94% yields in coupling aryl bromides with phenylboronic acid, attributed to the ligand’s electron-donating pyrazole moieties stabilizing Pd intermediates .

Advanced: What design strategies optimize the compound's integration into metal-organic frameworks (MOFs) for gas adsorption?

Ag(I)/Cu(I)-based MOFs using 3,3',5,5'-tetramethyl-4,4'-bipyrazolate (bpz²⁻) ligands exhibit structural flexibility and unsaturated metal clusters (UMCs). For instance, [Ag₂(bpz)] shows four-fold interpenetrated (10,3)-a networks with guest-accessible UMCs, enabling selective adsorption of unsaturated hydrocarbons (e.g., acetylene) via weak metal–π interactions. Framework flexibility is demonstrated by reversible pore expansion during adsorption .

Advanced: How do substituent variations affect the thermal stability and detonation properties of nitro-functionalized derivatives?

Nitration of 4,4',5,5'-tetranitro-2H,2'H-3,3'-bipyrazole (TNBP) yields derivatives with enhanced detonation velocities (e.g., 8,970 m/s for trinitromethyl-substituted TNBP vs. 8,750 m/s for RDX). Thermal stability correlates with nitro group positioning: monotrinitromethyl derivatives (323°C decomposition) outperform dianionic salts (e.g., potassium salts at 280°C) due to stabilized hydrogen-bonding networks .

Data Contradiction: How to address discrepancies in regiochemical outcomes during bipyrazole synthesis?

Regiochemical ambiguity (e.g., 4,4' vs. 5,5' substitution) is resolved via NMR analysis. For instance, pyrazole-5-CH protons in dimethyl 1,1'-diphenyl-3,3'-bipyrazole-4,4'-dicarboxylate appear as singlets (δ 7.54 ppm), whereas 4-CH protons resonate at lower shifts. X-ray crystallography provides definitive confirmation, as seen in CCDC 1548525 .

Advanced: What computational methods predict the detonation performance of nitro-functionalized bipyrazoles?

Density functional theory (DFT) calculates heats of formation (HOFs) and crystal densities. For TNBP derivatives, HOFs combined with experimental densities (1.85–2.01 g/cm³) predict detonation pressures (33–38 GPa) and velocities (8.5–9.0 km/s). Detonation performance correlates with nitro group density and molecular packing efficiency .

Advanced: How do bipyrazole ligands enhance catalytic activity in transition-metal complexes?

Bipyrazole ligands stabilize Pd(II) and Cu(I) centers via N-donor sites, enabling redox-active intermediates. In Cu-MOFs, trinuclear Cu(I) clusters facilitate oxygen activation for catalytic oxidation (e.g., hydroxylation of phenol), leveraging the ligand’s rigid backbone and electron-rich pyrazole rings .

Basic: What safety protocols are recommended for handling bipyrazole derivatives during synthesis?

- Use inert atmospheres (N₂/Ar) for nitration steps to prevent unintended oxidation.

- Employ explosion-proof equipment for high-energy derivatives (e.g., TNBP).

- Follow SDS guidelines for boronic ester intermediates (e.g., pinacol ester handling in fume hoods) .

Advanced: How does crystallographic data inform the design of bipyrazole-based energetic materials?

Single-crystal analyses reveal intermolecular hydrogen bonds (e.g., N–H⋯O/N in TNBP derivatives), which enhance thermal stability by reducing molecular mobility. For example, TNBP’s layered packing (space group P-1) contributes to its high density (1.98 g/cm³) and detonation velocity (8.75 km/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。